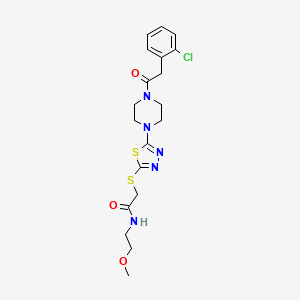

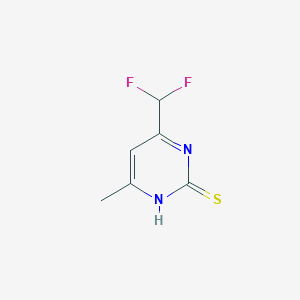

![molecular formula C21H22N4O3 B2525438 8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941936-49-8](/img/structure/B2525438.png)

8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a heterocyclic molecule that appears to be related to the class of imidazo[1,2,4]triazines. These compounds are of interest due to their potential biological activities and their use in the synthesis of various analogues of alkaloids and other nitrogen-containing heterocycles.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, annulated 1,3,5-triazine-2,4(1H,3H)-diones and -2,4(1H,3H)-dithiones are synthesized through a 4π+2π cyclodimerization of heterocyclic heterocumulenes, which are generated from partially cyclic 1,3-diaza-1,3-butadienes by a 2π+2π cycloaddition reaction with phenyl isocyanate or phenyl isothiocyanate, followed by dissociation of the resulting cycloadducts . Although the specific compound is not directly mentioned, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2,4]triazines has been explored through X-ray diffraction (XRD) studies, which can reveal the spatial arrangement of atoms within the crystal and provide insights into the stereochemistry of the compound . The XRD study mentioned in the second paper found a new conglomerate, indicating that such analyses can lead to the discovery of novel structural features.

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2,4]triazines can be inferred from related compounds. For example, the addition of amines to cyanuric chloride followed by reaction with various phenols or anilines can yield analogues of imidazole alkaloids with a 1,3,5-triazine core . This suggests that the compound may also undergo similar reactions, allowing for the synthesis of a range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione are not detailed in the provided papers, general properties of similar compounds can be discussed. Imidazo[1,2,4]triazines and their derivatives typically exhibit a range of melting points, solubilities, and stabilities depending on their substitution patterns. The presence of functional groups such as the ethoxy and phenethyl groups in the compound of interest would influence its lipophilicity, solubility in organic solvents, and potential for interactions with biological targets.

Aplicaciones Científicas De Investigación

The Role of Nitisinone in Tyrosine Pathway Disorders

Nitisinone, a drug initially developed as a herbicide, demonstrates a significant therapeutic application in managing hereditary tyrosinaemia type 1 (HT-1), a disorder of the tyrosine metabolism pathway. By inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), nitisinone adjusts the metabolic processes, showcasing the potential of chemical compounds in treating metabolic disorders. This example illustrates the broader applicability of chemical compounds in medical research, especially for metabolic and genetic diseases (Lock et al., 2014).

Anticonvulsant Action of Tridione

Tridione, another chemical compound, has been studied for its anticonvulsant properties. The compound exhibited significant effects in controlling seizures, suggesting the potential for chemicals like the one to be explored for neurological applications. Research like this underscores the possibility of utilizing specific chemical compounds in developing treatments for neurological conditions (Thorne, 1945).

Heterocyclic Amines in Cancer Research

The study of heterocyclic amines, such as MeIQx and PhIP, formed during the cooking of meat and their impact on human health, illustrates the chemical's relevance in cancer research. By understanding the metabolism and the formation of DNA adducts by these compounds, researchers can explore preventive measures and therapeutic strategies against cancer, showcasing the significance of chemical compounds in understanding carcinogenesis (Turteltaub et al., 1999).

Neuroprotection by Caffeine and A2A Adenosine Receptor Inactivation

Research on caffeine and its potential neuroprotective effects against Parkinson's disease through A2A adenosine receptor inactivation provides insights into the chemical's application in neurodegenerative disease research. This study highlights how specific chemical interactions can offer therapeutic benefits and contribute to the development of novel treatments for diseases like Parkinson's (Chen et al., 2001).

Propiedades

IUPAC Name |

8-(4-ethoxyphenyl)-2-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-2-28-18-10-8-17(9-11-18)23-14-15-24-19(26)20(27)25(22-21(23)24)13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSYVCXSUKGXPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

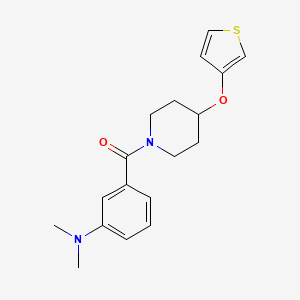

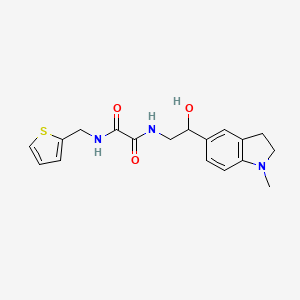

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)

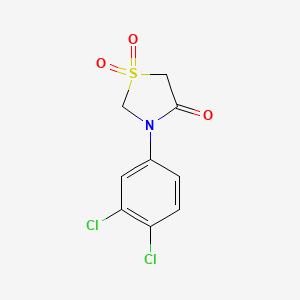

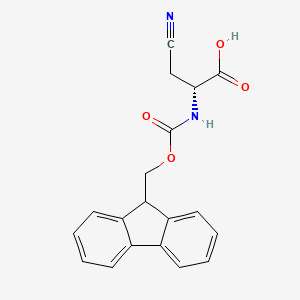

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)

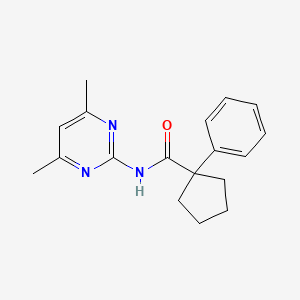

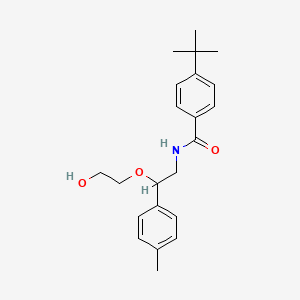

![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)

![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)